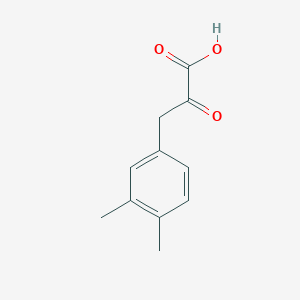

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18231673

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(3,4-dimethylphenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

| Standard InChI Key | LVOQCQHGSGURKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(=O)C(=O)O)C |

Introduction

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound belonging to the family of phenylpropanoic acids. It features a benzene ring with two methyl groups at the 3 and 4 positions, attached to a propanoic acid moiety that includes both a ketone and a carboxylic acid functional group. This compound is of interest in various fields due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid can be achieved through various methods, including those involving continuous flow reactors to enhance efficiency and yield. Techniques such as distillation or crystallization are used for purification of the final product.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation and reduction, which highlight its versatility as an intermediate in organic synthesis. Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, and sodium borohydride for reduction.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced derivatives |

Biological Activity and Potential Applications

Research indicates that 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid exhibits potential biological activity, particularly in inhibiting certain enzymes and interacting with biological macromolecules. Its structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, which may modulate various biochemical pathways.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition or allosteric regulation | Medicinal chemistry, drug development |

| Interaction with Biological Macromolecules | Hydrogen bonding and hydrophobic interactions | Biochemical research, therapeutic effects |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid, including 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid and methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate. The uniqueness of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid lies in its specific substitution pattern on the phenyl ring and its resultant chemical behavior compared to other similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid | Dimethyl-substituted phenyl | Potential enzyme inhibitor |

| 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid | Different substitution pattern | Different biological activity |

| Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate | Ester derivative | Altered reactivity due to ester functionality |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume